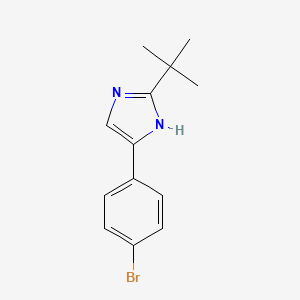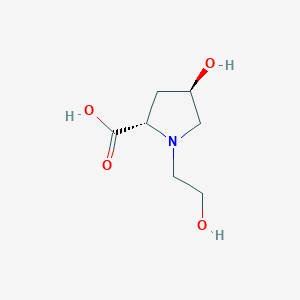![molecular formula C10H19NO3 B8668551 tert-butyl cis-N-[[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B8668551.png)
tert-butyl cis-N-[[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl cis-N-[[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate is a chemical compound with a cyclopropane ring substituted with a hydroxymethyl group and a tert-butoxycarbonyl (BOC) protected aminomethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-N-[[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate typically involves the following steps:
Cyclopropanation: The starting material, often an allylic alcohol, undergoes cyclopropanation using a suitable reagent like diiodomethane and a zinc-copper couple to form the cyclopropane ring.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine to form the BOC-protected aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl cis-N-[[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the hydroxymethyl group to a methyl group using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The BOC-protected aminomethyl group can undergo nucleophilic substitution reactions, where the BOC group is removed under acidic conditions, and the free amine can react with various electrophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Acidic conditions (e.g., HCl in dioxane) for deprotection, followed by reaction with electrophiles like alkyl halides.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
tert-butyl cis-N-[[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl cis-N-[[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, modulating their activity. The BOC-protected aminomethyl group can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Comparación Con Compuestos Similares
tert-butyl cis-N-[[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate can be compared with other cyclopropane derivatives and BOC-protected amines:
cis-2-(N-BOC-aminomethyl)-cyclopropane: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
trans-2-(N-BOC-aminomethyl)-cyclopropanemethanol: The trans isomer may have different reactivity and biological activity due to the spatial arrangement of substituents.
cis-2-(N-BOC-aminomethyl)-cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, leading to different chemical properties and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl N-[[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |
Clave InChI |
KXNPTSIIVCAMOC-SFYZADRCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@H]1C[C@H]1CO |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


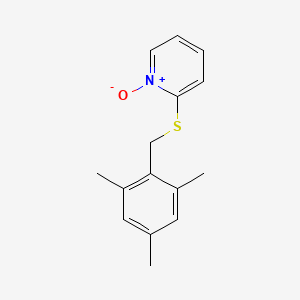
![1-(2,3-Dihydro-benzo[b]thiophen-5-yl)-ethanone](/img/structure/B8668481.png)
![Methyl 5-[4-(3-chloropropanoyl)phenyl]pentanoate](/img/structure/B8668484.png)
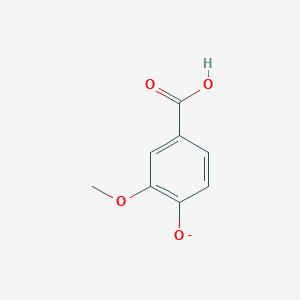
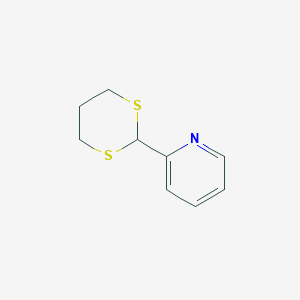
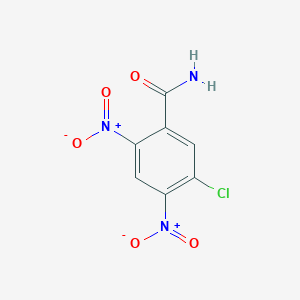



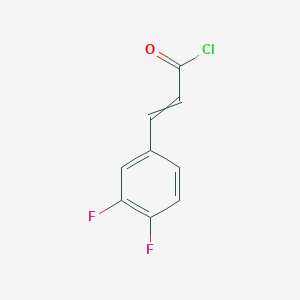
![3-[(1-Methoxypropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B8668552.png)
